1-[6-(3-methylphenoxy)hexyl]piperidine
Description
1-[6-(3-Methylphenoxy)hexyl]piperidine is a piperidine derivative featuring a hexyl chain substituted with a 3-methylphenoxy group at the terminal position. Piperidine-based compounds are widely explored in medicinal chemistry due to their structural versatility, which allows for modulation of pharmacokinetic and pharmacodynamic properties. The 3-methylphenoxy group contributes steric and electronic effects that may influence receptor binding or metabolic stability .
Properties
IUPAC Name |
1-[6-(3-methylphenoxy)hexyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-17-10-9-11-18(16-17)20-15-8-3-2-5-12-19-13-6-4-7-14-19/h9-11,16H,2-8,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWMCQCTISLOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[6-(3-methylphenoxy)hexyl]piperidine typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through various organic reactions, such as the Grignard reaction or the Wittig reaction, to introduce the desired functional groups.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the hexyl chain reacts with piperidine under basic conditions.
Introduction of the 3-Methylphenoxy Group: The final step involves the attachment of the 3-methylphenoxy group to the hexyl chain. This can be achieved through etherification reactions, where the hexyl chain reacts with 3-methylphenol in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques.
Chemical Reactions Analysis
1-[6-(3-Methylphenoxy)hexyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group is replaced by other functional groups. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[6-(3-Methylphenoxy)hexyl]piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential interactions with biological receptors and enzymes, which can lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its ability to modulate neurotransmitter activity or inhibit specific enzymes.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[6-(3-methylphenoxy)hexyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Positional Isomers: 3-Methylphenoxy vs. 2-Methylphenoxy Derivatives
- 1-[6-(2-Methylphenoxy)hexyl]piperidine (): The positional isomer with a 2-methylphenoxy group differs in substituent orientation. No direct biological data are available, but analogous studies suggest that ortho-substituents can destabilize π-π stacking interactions with aromatic residues in enzyme active sites .
Chain Length Variations: Hexyl vs. Pentyl Linkers
- 1-(5-(4-Phenylphenoxy)pentyl)piperidine (Ki = 25 nM, ): Shortening the alkyl chain from hexyl to pentyl in biphenyloxy derivatives reduced histamine H3 receptor affinity (Ki = 25 nM vs. 18 nM for a hexyl-azepane analog). The hexyl chain in 1-[6-(3-methylphenoxy)hexyl]piperidine may offer improved hydrophobic interactions or membrane permeability compared to pentyl analogs .
Terminal Group Modifications: Phenoxy vs. Biphenyloxy and Other Moieties
- 1-(6-(3-Phenylphenoxy)hexyl)azepane (Ki = 18 nM, ): Replacing the 3-methylphenoxy group with a biphenyloxy moiety significantly enhanced H3 receptor affinity. The biphenyl system likely engages in stronger van der Waals interactions with receptor pockets. The 3-methylphenoxy group in the target compound may prioritize metabolic stability over high receptor affinity .
- 1-(6-(Trimethoxysilyl)hexyl)piperidine (): Substituting phenoxy with trimethoxysilyl shifts the application to catalysis (e.g., alkene hydrosilylation). This highlights how terminal group chemistry dictates functional roles, from receptor ligands to industrial catalysts .
Piperidine vs. Azepane Ring Systems
- 1-(5-(4-Phenylphenoxy)pentyl)azepane (Ki = 34 nM, ): Azepane (7-membered ring) derivatives generally show lower receptor affinity than piperidine (6-membered ring) analogs. The piperidine ring’s smaller size may enforce a more rigid conformation, optimizing ligand-receptor complementarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
